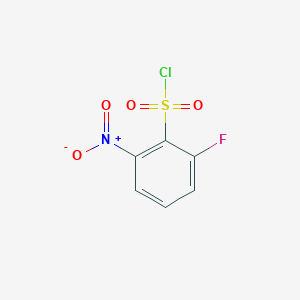

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-fluoro-6-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNQIGYAUISKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-98-0 | |

| Record name | 2-fluoro-6-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive overview of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, a key intermediate in modern organic synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and notable applications, with a particular focus on its role in the development of targeted therapies and its potential as a novel antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, with the CAS Number 887266-98-0, is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a sulfonyl chloride, a nitro group, and a fluorine atom all in ortho positions to each other on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable tool for medicinal chemists. The strategic placement of these functional groups allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.

The presence of the highly reactive sulfonyl chloride group facilitates the formation of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the sulfonyl chloride moiety, a topic we will explore in detail in the reactivity section.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is fundamental to its reactivity and utility.

Molecular Structure:

Caption: Chemical structure of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.

| Property | Value | Reference(s) |

| CAS Number | 887266-98-0 | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [1] |

| Molecular Weight | 239.6 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder (based on related compounds) | [2] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | Predicted: 350.6±25.0 °C | [2] |

| Density | Predicted: 1.606±0.06 g/cm³ | [2] |

| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [2] |

| XlogP (predicted) | 1.9 | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the coupling between the three aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will be characterized by six distinct signals in the aromatic region. The carbon atoms attached to the fluorine, nitro, and sulfonyl chloride groups will show characteristic chemical shifts and coupling constants (J-C-F). For instance, in 1,4-difluorobenzene, the one-bond C-F coupling is around 242 Hz, and two-bond C-F coupling is about 17 Hz.[5]

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for characterizing this compound. For 2-Fluoro-6-nitrobenzenesulfonyl chloride, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at δ -102.74 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine. The predicted monoisotopic mass is 238.94554 Da.[4]

Synthesis and Manufacturing

A robust and efficient synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is essential for its application in drug development. A common laboratory-scale synthesis involves a two-step procedure starting from 1,3-difluoro-2-nitrobenzene.

Experimental Protocol: Synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Caption: Synthetic workflow for 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.

Step 1: Synthesis of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene

-

To a stirred solution of 1,3-difluoro-2-nitrobenzene in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Slowly add phenylmethanethiol to the mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Causality: This step is a nucleophilic aromatic substitution (SNAr) reaction where the more activated fluorine atom (ortho and para to the nitro group) is displaced by the thiolate nucleophile. The use of a carbonate base is crucial for the in-situ generation of the thiolate from phenylmethanethiol.

Step 2: Oxidative Cleavage to 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

-

Dissolve the crude 2-(benzylsulfanyl)-1-fluoro-3-nitrobenzene in a mixture of dichloromethane (CH₂Cl₂) and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the intermediate is fully converted.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride. The product can be further purified by recrystallization if necessary.

Causality: The oxidative cleavage with chlorine in an aqueous medium converts the thioether directly to the sulfonyl chloride. This is a reliable and high-yielding method for the preparation of sulfonyl chlorides from thioethers.

Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is governed by the interplay of its three functional groups.

The Sulfonyl Chloride Group:

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This is the primary mode of reactivity exploited in the synthesis of sulfonamides, where amines act as nucleophiles. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride leaving group.

Influence of the Ortho-Substituents:

The ortho-fluoro and ortho-nitro groups exert significant electronic and steric effects that modulate the reactivity of the sulfonyl chloride.

-

Electronic Effects: Both the fluorine and nitro groups are strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to unsubstituted benzenesulfonyl chlorides.

-

Steric Effects: The presence of two ortho-substituents could potentially hinder the approach of a nucleophile. However, in the case of sulfonyl chlorides, ortho-alkyl groups have been shown to surprisingly accelerate nucleophilic substitution. This is attributed to a rigid, sterically congested ground state structure which is closer in energy to the transition state. A similar effect may be at play with the ortho-fluoro and nitro groups.

Nucleophilic Aromatic Substitution (SNAr):

The aromatic ring itself is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by strong nucleophiles. The ortho and para positions relative to the nitro group are particularly activated.[7] This provides a secondary avenue for functionalization of the molecule.

Applications in Drug Discovery and Development

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a valuable building block in the synthesis of several important pharmaceutical compounds.

Intermediate in the Synthesis of Dabrafenib

While some synthetic routes for the BRAF inhibitor dabrafenib utilize 2,6-difluorobenzenesulfonyl chloride, the structural similarity and reactivity of 2-fluoro-6-nitrobenzene-1-sulfonyl chloride make it a plausible precursor. The key step involves the formation of a sulfonamide bond with an aniline derivative. The nitro group can then be reduced to an amine and further functionalized.

A plausible synthetic transformation is depicted below:

Caption: Plausible use in the synthesis of a dabrafenib precursor.

A New Pharmacophore for Antibiotic Development

Recent research has highlighted that aromatic sulfonyl fluorides with an ortho-nitro group possess remarkable antibacterial activity, particularly against drug-resistant Gram-negative bacteria.[8][9] Although 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride, not a fluoride, this class of compounds represents a promising area for new antibiotic discovery.

Proposed Mechanism of Antibacterial Action:

The proposed mechanism involves the intracellular reduction of the nitro group by bacterial nitroreductases.[10] This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can then covalently modify essential bacterial proteins and DNA, leading to cell death.[11] The ortho-positioning of the sulfonyl halide and the nitro group is crucial for this activity.[12]

While the corresponding sulfonyl fluorides have shown more potent activity in initial studies, the underlying principle of nitroreductase-mediated activation could also apply to sulfonyl chlorides. Further research into the antibacterial potential of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride and its derivatives is warranted.

Safety and Handling

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention.

Conclusion

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride group and activating ortho-fluoro and nitro substituents provides a platform for the construction of complex and biologically active molecules. Its role as a potential intermediate in the synthesis of targeted therapies like dabrafenib and its promising, albeit yet to be fully explored, potential as a novel antibacterial agent underscore its significance. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the ongoing quest for new and improved therapeutics.

References

- Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering.

- Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 617-623.

-

ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.

- Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.

-

Pharmaffiliates. (n.d.). CAS No : 887266-98-0 | Product Name : 2-Fluoro-6-nitrobenzenesulfonyl Chloride. Retrieved from [Link]

-

New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-6-nitrobenzene-1-sulfonyl chloride (C6H3ClFNO4S). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Retrieved from [Link]

-

Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540. Retrieved from [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dabrafenib-impurities. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). orthanilic acid. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Nitrobenzenesulfonyl chloride CAS#: 1694-92-4 [m.chemicalbook.com]

- 3. 2-ニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 2-fluoro-6-nitrobenzene-1-sulfonyl chloride (C6H3ClFNO4S) [pubchemlite.lcsb.uni.lu]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Drug Discovery and Synthesis

In the intricate world of synthetic chemistry and drug development, understanding the solubility of a reagent is not merely a preliminary step but a cornerstone of process optimization, reaction kinetics, and ultimately, the successful synthesis of target molecules. 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, presents a unique set of properties that necessitate a thorough understanding of its behavior in different solvent systems. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of this compound. We will move beyond simple declarations of "soluble" or "insoluble" to provide a framework for predicting and experimentally determining solubility, thereby empowering you to make informed decisions in your laboratory work.

Physicochemical Profile of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride with the molecular formula C₆H₃ClFNO₄S. Its structure, characterized by the presence of a highly reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom, dictates its chemical reactivity and physical properties, including its solubility.

| Property | Value | Source |

| Molecular Weight | 239.61 g/mol | |

| Appearance | White to light yellow crystalline solid | Generic observation for similar compounds |

| Melting Point | Not available | Data not found in searches |

| Boiling Point | Not available | Data not found in searches |

The presence of the polar nitro and sulfonyl chloride groups suggests that the molecule possesses a significant dipole moment. However, the benzene ring provides a nonpolar surface area. This duality in its structure is key to understanding its solubility in a range of organic solvents.

Qualitative Solubility Profile: An Analog-Based Assessment

Based on this analog data, the following qualitative solubility profile for 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents can effectively solvate the polar functional groups of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF, being more polar than diethyl ether, is expected to be a better solvent. |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent at solvating polar organic molecules. |

| Esters | Ethyl acetate (EtOAc) | Moderate | Offers a balance of polarity to interact with the solute. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar character of these solvents may limit their ability to dissolve the polar solute. |

| Alcohols | Methanol, Ethanol | Low (with potential for reaction) | While polar, these protic solvents can react with the highly electrophilic sulfonyl chloride group, especially at elevated temperatures. |

| Nonpolar | Hexanes, Heptane | Very Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |

| Aqueous | Water | Insoluble | The hydrophobic benzene ring and the tendency of the sulfonyl chloride to hydrolyze will lead to very low solubility. |

It is crucial to note that this table is a predictive guide. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Rigorous Protocol

As a self-validating system, the following protocol is designed to provide accurate and reproducible solubility data. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment

-

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow: The Isothermal Saturation Method

This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the isothermal saturation method.

Step-by-Step Methodology

-

Preparation of the Stock Mixture:

-

To a series of vials, add an excess amount of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sampling:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride of known concentrations in the same solvent.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample by a validated HPLC or GC method. Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

-

Safety and Handling Considerations

Due to the reactive nature of the sulfonyl chloride group, 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride must be handled with care.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.

-

Reactivity with Protic Solvents: Avoid prolonged heating in protic solvents like alcohols, as this can lead to the formation of sulfonate esters.

-

Inhalation: Handle in a well-ventilated fume hood to avoid inhaling any dust or vapors.

Conclusion: A Foundation for Rational Solvent Selection

A comprehensive understanding of the solubility of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is indispensable for its effective use in research and development. While direct quantitative data remains elusive in publicly available literature, a predictive framework based on analog compounds provides valuable initial guidance. For critical applications, the detailed experimental protocol outlined in this guide offers a robust and reliable method for determining precise solubility values. By combining theoretical understanding with rigorous experimental validation, researchers can confidently select the optimal solvent systems to enhance reaction efficiency, improve product purity, and accelerate the pace of innovation.

References

-

PubChem. (n.d.). 2-fluoro-6-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride under Ambient Conditions

Executive Summary

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS: 887266-98-0) represents a class of highly electrophilic, electron-deficient sulfonyl chlorides used primarily as derivatizing agents and intermediates in medicinal chemistry. Its stability profile is defined by a kinetic-thermodynamic paradox :

-

Thermodynamically: The compound is highly unstable relative to its hydrolysis product (2-fluoro-6-nitrobenzenesulfonic acid) due to the strong electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups, which activate the sulfonyl sulfur towards nucleophilic attack.

-

Kinetically: The steric bulk of the 2,6-disubstitution pattern provides a temporary "shield" that retards the rate of hydrolysis compared to less hindered analogs (e.g., 4-nitrobenzenesulfonyl chloride).

Chemical Profile & Structural Analysis[1]

To understand the stability, we must analyze the electronic and steric environment of the sulfonyl chloride moiety.

| Feature | Structural Component | Impact on Stability |

| Electrophilicity | Nitro (-NO₂) at C6 | Destabilizing: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Increases positive charge density on Sulfur, making it hyper-reactive to water. |

| Inductive Effect | Fluoro (-F) at C2 | Destabilizing: High electronegativity pulls electron density from the ring and Sulfur, further increasing susceptibility to hydrolysis. |

| Steric Shielding | 2,6-Disubstitution | Stabilizing: The "ortho-ortho" effect creates significant steric hindrance. The bulky nitro group and the fluorine atom physically block the trajectory of incoming nucleophiles (water) to the sulfur atom. |

| Leaving Group | Chloride (-Cl) | Neutral: Good leaving group, essential for function but the weak link in stability. |

The "Trojan Horse" Effect

The 2,6-substitution pattern creates a false sense of security. The solid material often appears stable because water molecules cannot easily penetrate the crystal lattice or the steric shield. However, once a trace amount of hydrolysis occurs, the generated Hydrochloric Acid (HCl) disrupts the crystal lattice and catalyzes further hydrolysis, leading to rapid liquefaction of the solid.

Stability Under Ambient Conditions

Hydrolysis (Moisture Sensitivity)

This is the primary degradation pathway. Upon exposure to atmospheric moisture, the sulfonyl chloride converts to the corresponding sulfonic acid.[1]

-

Mechanism: Nucleophilic attack of water at the sulfur atom, proceeding via a trigonal bipyramidal transition state.

-

Rate: Slower than 4-nitrobenzenesulfonyl chloride due to sterics, but faster than benzenesulfonyl chloride due to electronics.

-

Visual Indicator: The yellow crystalline solid turns into a viscous, orange/brown oil (due to acid formation and melting point depression).

Thermal Stability

-

Ambient (25°C): Stable in the absence of moisture.

-

Elevated (>40°C): Risk of thermal decomposition. The nitro group adds a risk of energetic decomposition if heated under confinement.

-

Recommendation: Shipping at ambient temperature is acceptable for <72 hours if sealed under argon. Long-term storage must be refrigerated (2–8°C).

Photostability

Nitro-aromatics are prone to photo-reduction or rearrangement (e.g., formation of nitroso species) under UV light.

-

Impact: Surface darkening of the solid.

-

Protocol: Store in amber vials or foil-wrapped containers.

Degradation Mechanism & Pathway

The following diagram illustrates the degradation cascade, highlighting the autocatalytic role of HCl.

Figure 1: Mechanistic pathway of hydrolysis and potential side reactions. Note the autocatalytic feedback loop driven by HCl generation.

Handling & Storage Protocols

To maintain >98% purity, strict adherence to the following "Self-Validating" protocol is required.

Storage Hierarchy

-

Primary Container: Glass vial with a Teflon-lined screw cap (PTFE). Avoid rubber septa as HCl can corrode them over time.

-

Atmosphere: Backfill with Argon or Nitrogen.

-

Secondary Containment: Sealed desiccator containing activated silica gel or Drierite™.

-

Temperature: 2°C to 8°C.

Handling Workflow (DOT Diagram)

Figure 2: Step-by-step handling protocol to minimize moisture introduction via condensation.

Quality Control & Analytical Assessment

Do not rely on melting point alone, as the decomposition products can form a eutectic mixture that mimics a sharp melting point.

HPLC Method (Reverse Phase)

This method separates the Sulfonyl Chloride (SC) from the Sulfonic Acid (SA) hydrolysis product.

-

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents hydrolysis on-column).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Nitro group absorption).

-

Sample Diluent: Anhydrous Acetonitrile (Do NOT use water/methanol blends for dilution; the sample will degrade before injection).

Interpretation:

-

Sulfonic Acid (Degradant): Elutes early (Rt ~ 1-2 min) due to high polarity.

-

Sulfonyl Chloride (Active): Elutes late (Rt ~ 7-8 min).

1H-NMR Validation

-

Solvent: CDCl₃ (Must be dry; store over molecular sieves).

-

Diagnostic Shift:

-

The aromatic protons of the Sulfonyl Chloride will be chemically distinct from the Sulfonic Acid .

-

Look for a downfield shift in the acid form due to the formation of the strong acid species, though in CDCl₃ the acid may precipitate or broaden.

-

19F-NMR: Often cleaner. The fluorine signal will shift significantly upon hydrolysis.

-

References

-

Sigma-Aldrich. 2-Nitrobenzenesulfonyl chloride Product Specification & Safety Data Sheet. (Analogous stability data). Retrieved from

-

Hargreaves, M. K., et al. (1970). The Hydrolysis of Sulfonyl Chlorides.[1][2][3] Chemical Reviews. (Mechanistic foundation of sulfonyl chloride hydrolysis).

-

Thermo Fisher Scientific. Handling and Storage of Moisture Sensitive Reagents. Retrieved from

-

PubChem. 2-Fluoro-6-nitrobenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from

- García-Ruiz, V., et al. (2011). Efficient synthesis of sulfonamides from electron-deficient sulfonyl chlorides. Journal of Organic Chemistry. (Context on reactivity of nitro-substituted sulfonyl chlorides).

Sources

- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Neutral and alkaline hydrolysis of 2,4,6-trimethylbenzenesulphonyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride as a Strategic Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the efficiency and versatility of chemical building blocks are paramount. 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a uniquely functionalized reagent that offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures. Its structure is distinguished by two key reactive sites: a highly electrophilic sulfonyl chloride and an electron-deficient aromatic ring primed for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal starting point for the construction of compound libraries targeting a range of therapeutic areas. The sulfonamide moiety is a classic pharmacophore found in numerous approved drugs, while the ortho-nitro and fluoro substituents provide critical handles for subsequent chemical transformations. This guide provides an in-depth exploration of the reactivity of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, complete with detailed protocols for its strategic application in the synthesis of medicinally relevant scaffolds, particularly in the domain of kinase inhibitors.

Section 1: Physicochemical Properties and Reactivity Profile

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a solid, pale yellow crystalline powder that should be handled with care due to its corrosive and moisture-sensitive nature.[1][2]

| Property | Value |

| CAS Number | 887266-98-0[3][4] |

| Molecular Formula | C₆H₃ClFNO₄S[3] |

| Molecular Weight | 239.6 g/mol [3] |

| Appearance | Pale yellow crystalline solid[2][5] |

| Storage | Store in a cool, dry place under an inert atmosphere.[1][3] |

The Dichotomy of Reactivity

The synthetic utility of this reagent is rooted in its two distinct and orthogonally reactive functional groups. Understanding this duality is crucial for strategic synthetic planning.

-

The Sulfonyl Chloride Moiety: The sulfur atom of the sulfonyl chloride group is highly electrophilic. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent ortho-nitro group, which pulls electron density away from the sulfur center. This makes it exceptionally reactive towards nucleophiles, most notably primary and secondary amines, leading to the rapid and efficient formation of stable sulfonamide bonds.[6][7][8]

-

The Activated Aryl Halide: The aromatic ring is engineered for Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by two key features:

-

Activating Group: The nitro group is a powerful electron-withdrawing group that delocalizes the negative charge of the intermediate (the Meisenheimer complex), thereby stabilizing it and lowering the activation energy of the reaction.[9][10][11]

-

Leaving Group: The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group in SNAr reactions.[9][12] The attack of a nucleophile at the carbon bearing the fluorine is the rate-determining step, leading to the formation of a substituted product upon the departure of the fluoride ion.[11]

-

Section 2: Core Application I - Synthesis of N-Substituted Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to drugs targeting carbonic anhydrases, kinases, and microbial enzymes.[13][14] The reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with amines provides a direct route to novel sulfonamides where the nitro-substituted phenyl ring can be used for further diversification or to engage in specific interactions with a biological target.

Protocol 1: General Procedure for Sulfonamide Formation

This protocol describes a standard, robust method for the synthesis of sulfonamides from primary or secondary amines.

Materials:

-

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Base (e.g., Pyridine or Triethylamine, 1.5 eq)

-

1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/water or Ethyl Acetate/Hexanes).

Characterization:

-

¹H NMR: Confirm the presence of aromatic protons and the N-H proton (for primary amine reactants).

-

MS: Verify the molecular weight of the final product.

-

IR: Observe characteristic S=O stretching bands (~1350 cm⁻¹ and ~1160 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

Illustrative Reaction Yields

| Amine Nucleophile | Typical Reaction Time (h) | Yield Range (%) |

| Aniline | 12-16 | 85-95% |

| Benzylamine | 6-10 | 90-98% |

| Morpholine | 4-8 | 92-99% |

| tert-Butylamine | 16-24 | 75-85% |

| Note: Yields are representative and can vary based on substrate and specific conditions. |

Section 3: Core Application II - Nucleophilic Aromatic Substitution (SNAr)

The SNAr reactivity at the C-F position provides a powerful method for introducing further complexity and exploring structure-activity relationships (SAR). This reaction is typically performed after the sulfonamide has been formed, as the free sulfonyl chloride group is highly reactive. However, with careful choice of nucleophile and conditions, direct SNAr on the starting material is also feasible.

Protocol 2: General Procedure for SNAr with an Amine

This protocol outlines the substitution of the fluorine atom with a primary or secondary amine, a common step in building kinase inhibitor scaffolds.

Materials:

-

2-Fluoro-6-nitro-N-substituted-benzenesulfonamide (from Protocol 1) (1.0 eq)

-

Amine nucleophile (1.5-2.0 eq)

-

Anhydrous solvent (e.g., DMSO or DMF)

-

Non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq)

-

Ethyl Acetate, Water, Brine

-

Anhydrous Na₂SO₄

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add the sulfonamide substrate (1.0 eq), the amine nucleophile (1.5 eq), and the base (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to dissolve the reagents.

-

Reaction: Heat the mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Pour into water and extract with Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Insight: The Meisenheimer Complex

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[9][12] The stability of this intermediate is the reason why strong electron-withdrawing groups are essential for this reaction to proceed efficiently.

Section 4: Strategic Application in Kinase Inhibitor Scaffolds

Protein kinases are critical targets in oncology, and many inhibitors feature a substituted heterocyclic or aromatic core.[15][16] 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is an excellent starting material for creating libraries of potential kinase inhibitors by leveraging its dual reactivity in a stepwise fashion. A common strategy involves first forming a sulfonamide linkage with a desired amine and then using an SNAr reaction to introduce another fragment that can interact with the kinase hinge region or other key pockets.

This strategy allows for the creation of a three-dimensional library by varying the amines used in both the sulfonamide formation (R¹) and the SNAr reaction (R²). The final nitro-to-amine reduction provides an additional point for diversification, such as amide bond formation, to further explore the SAR.

Section 5: Safety and Handling

-

Hazard: 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a corrosive material that causes severe skin burns and eye damage.[1][17][18] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][17]

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1] Avoid inhalation of dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][17]

Conclusion

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is more than a simple reagent; it is a strategic platform for the efficient construction of medicinally relevant molecules. Its predictable and distinct reactivity at two different sites—the sulfonyl chloride and the C-F bond—provides a robust framework for building molecular diversity. By following the protocols and strategies outlined in this guide, researchers in drug discovery can effectively leverage this building block to accelerate the synthesis of novel compound libraries, particularly in the pursuit of next-generation targeted therapies like kinase inhibitors.

References

-

Pharmaffiliates. CAS No: 887266-98-0 | Product Name: 2-Fluoro-6-nitrobenzenesulfonyl Chloride. [Link]

-

Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

-

Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

-

Sadlowski, C., et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]

-

Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. [Link]

-

Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

- Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Belaud-Rotureau, M., et al. (2010). Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides. Organic Letters. [Link]

-

Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]

-

LookChem. (2022). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. [Link]

-

Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

-

Barabe, F., & Gevorgyan, A. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

-

Iida, S., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

-

Para, K. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

-

ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. [Link]

-

Hsieh, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

-

Shestakova, T., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

-

Mondal, S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 887266-98-0|2-Fluoro-6-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sarcouncil.com [sarcouncil.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vapourtec.com [vapourtec.com]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Application Note & Protocol Guide: Strategic Solvent Selection for Reactions Involving 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of solvents for reactions utilizing 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride. This reagent possesses two distinct, electronically-activated reaction sites: a sulfonyl chloride group and an aromatic carbon-fluorine bond. The choice of solvent is paramount as it dictates the reaction pathway, rate, and overall yield by selectively favoring either sulfonylation or Nucleophilic Aromatic Substitution (SNAr). This guide elucidates the underlying chemical principles, provides data-driven solvent recommendations, and offers detailed, validated protocols for both major reaction classes.

Introduction: The Duality of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a powerful bifunctional reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups on a single aromatic ring:

-

A Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophilic group, ideal for the formation of sulfonamides, sulfonates, and sulfones.

-

An Activated Carbon-Fluorine Bond: The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group (-NO₂), making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

This dual reactivity presents both an opportunity and a challenge. The reaction outcome is not solely dependent on the chosen nucleophile but is critically governed by the reaction medium. A judicious choice of solvent can steer the reaction exclusively toward one pathway, while an uninformed choice can lead to a mixture of products, low yields, or reaction failure. This guide provides the expertise to navigate these complexities.

Physicochemical Properties & Reactivity Profile

-

Molecular Formula: C₆H₃ClFNO₄S[1]

-

Molecular Weight: 239.61 g/mol [1]

-

Appearance: Typically a yellow solid.[2]

-

Key Reactive Sites:

-

Sulfur Atom: Highly electrophilic due to bonding with two oxygen atoms and a chlorine atom. It is the primary site for sulfonylation reactions .

-

Carbon-1 (C-F bond): Electron-deficient due to the inductive and resonance effects of the ortho-nitro and ortho-sulfonyl chloride groups, making it susceptible to SNAr reactions .

-

The molecule's reactivity is dictated by the strong electron-withdrawing nature of both the nitro and sulfonyl chloride groups. This electronic pull activates the aromatic ring for nucleophilic attack.

Core Principles of Solvent Selection

The solvent's role extends beyond simply dissolving reactants. It actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. For this reagent, the most critical solvent properties are polarity and proticity.

Aprotic vs. Protic Solvents

-

Aprotic Solvents: These solvents lack acidic protons and cannot act as hydrogen bond donors. They are further classified by polarity.

-

Polar Aprotic (e.g., DMSO, Acetonitrile, DMF): Possess high dielectric constants and large dipole moments. They are excellent at solvating cations but leave anions relatively "bare" and highly nucleophilic. This property is crucial for accelerating SNAr reactions.[3][4]

-

Nonpolar/Weakly Polar Aprotic (e.g., Dichloromethane, THF, Ethyl Acetate): Have lower dielectric constants. They are less interactive and serve as an inert medium, ideal for preventing side reactions like solvolysis of the sulfonyl chloride group.

-

-

Protic Solvents (e.g., Water, Methanol, Ethanol): Contain acidic protons (e.g., -OH, -NH). They are strong hydrogen bond donors. This allows them to form a "solvation shell" around anionic nucleophiles, stabilizing them, lowering their energy, and thus decreasing their reactivity. This effect dramatically slows down SNAr reactions involving anionic nucleophiles.[3][4] Furthermore, protic solvents can themselves act as nucleophiles, leading to unwanted hydrolysis or alcoholysis of the sulfonyl chloride.

Logical Framework for Solvent Selection

The decision-making process for solvent selection can be visualized as a workflow. The primary determinant is the intended target site on the molecule.

Caption: Solvent selection workflow for 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.

Application Focus 1: Sulfonylation Reactions

Objective: To react a nucleophile (e.g., primary/secondary amine, alcohol) at the sulfonyl chloride group to form a sulfonamide or sulfonate ester, leaving the C-F bond intact.

Mechanism: This is a classic nucleophilic acyl substitution-type reaction at the sulfur center. A non-basic nucleophile attacks the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group. An acid scavenger (a non-nucleophilic base) is typically required to neutralize the HCl byproduct.

Solvent Strategy: The primary goal is to use an inert, aprotic solvent that effectively dissolves the reactants but does not participate in the reaction. Protic solvents must be avoided as they will compete with the desired nucleophile, leading to solvolysis.

Recommended Solvents:

-

Dichloromethane (DCM): Excellent choice. Solubilizes a wide range of organic compounds and is unreactive.[5]

-

Tetrahydrofuran (THF): Good alternative, particularly if higher solubility is needed. Must be anhydrous.

-

Acetonitrile (ACN): Can be used, but its higher polarity may slightly increase the rate of competing SNAr if the reaction is heated or run for extended periods with a potent nucleophile.

-

Ethyl Acetate (EtOAc): A greener alternative to DCM for some applications.

Protocol 4.1: Synthesis of N-Benzyl-2-fluoro-6-nitrobenzene-1-sulfonamide

Materials:

-

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This helps control the exothermicity of the reaction.

-

Addition of Base: Add the acid scavenger (triethylamine) to the stirred solution.

-

Nucleophile Addition: Slowly add the benzylamine dropwise to the reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide.

Application Focus 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To substitute the fluorine atom with a nucleophile (e.g., phenoxide, alkoxide, thiolate, azide), leaving the sulfonyl chloride group intact.

Mechanism: This is a two-step addition-elimination process. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically fast step, the fluoride ion is eliminated to restore aromaticity.

Caption: Effect of solvent on the activation energy (ΔG‡) of SNAr reactions.

Solvent Strategy: The key is to maximize the reactivity of the nucleophile. Polar aprotic solvents are the undisputed best choice. They solvate the counter-ion (e.g., K⁺, Na⁺) but leave the anionic nucleophile highly reactive and available to attack the aromatic ring. Protic solvents are highly detrimental to this reaction and should be strictly avoided.[3][4]

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): Often the best choice, offering high polarity and excellent solvating power.

-

N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent.

-

Acetonitrile (ACN): A good option, though slightly less polar than DMSO or DMF.

-

Tetrahydrofuran (THF) with a Crown Ether: For less polar systems, adding a crown ether (e.g., 18-crown-6 for potassium salts) can help solubilize the salt and sequester the cation, liberating the nucleophile.

Protocol 5.1: Synthesis of 2-(Phenoxy)-6-nitrobenzene-1-sulfonyl chloride

Materials:

-

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: Under an inert atmosphere, combine phenol and anhydrous DMSO in a flask.

-

Base Addition: Add the finely powdered potassium carbonate. Stir the suspension at room temperature for 15-20 minutes to form the potassium phenoxide in situ.

-

Substrate Addition: Add the 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride to the mixture as a solid in one portion.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The reaction can be monitored by TLC or LC-MS to check for the disappearance of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

-

Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove any unreacted phenol.

-

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Summary of Solvent Recommendations

| Reaction Type | Primary Goal | Optimal Solvent Class | Recommended Solvents | Sub-optimal / Avoid | Rationale |

| Sulfonylation | React at -SO₂Cl | Weakly Polar Aprotic | DCM, THF, EtOAc | Methanol, Water, Ethanol | Prevents competitive solvolysis of the sulfonyl chloride group. Provides an inert reaction medium. |

| SNAr | React at C-F | Polar Aprotic | DMSO, DMF, ACN | Water, Methanol, DCM, Hexane | Maximizes nucleophilicity by preventing H-bonding with the nucleophile. Stabilizes the charged Meisenheimer intermediate.[3][4] |

Safety & Handling

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride and related nitrobenzenesulfonyl chlorides are corrosive and moisture-sensitive compounds.[6][7][8]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is recommended for extended handling).

-

Moisture Sensitivity: The sulfonyl chloride moiety can hydrolyze upon contact with moisture to form the corresponding sulfonic acid, releasing HCl gas.[6] Always handle with anhydrous solvents and under an inert atmosphere.

-

Corrosivity: The compound can cause severe skin and eye burns.[7][8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The synthetic utility of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is unlocked through the strategic and informed selection of the reaction solvent. By understanding the fundamental principles of solvent-solute interactions and their influence on competing reaction pathways, chemists can precisely control the reaction outcome. For sulfonylation, weakly polar aprotic solvents like DCM provide an inert environment that protects the sulfonyl chloride group. For SNAr reactions, polar aprotic solvents such as DMSO are essential to enhance nucleophile reactivity and accelerate the formation of the C-Nu bond. Adherence to the principles and protocols outlined in this guide will enable researchers to harness the full potential of this versatile reagent.

References

-

Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2881-2884. Available at: [Link]

-

Neto, B. A. D., Eberlin, M. N., & Sherwood, J. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. European Journal of Organic Chemistry. Available at: [Link]

-

Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]

-

Brouwer, C., et al. (2007). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Canadian Journal of Chemistry. Available at: [Link]

-

Donhoe, F. M., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6039-6045. Available at: [Link]

-

Musacchio, A. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Effect of solvent and reaction concentration. Available at: [Link]

-

Ritter, H., & Simonescu, C. I. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. Available at: [Link]

-

Jaeger, W., & Dautzenberg, H. (2005). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules, 38(24), 10074-10081. Available at: [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet for 2-Nitrobenzenesulfonyl chloride. Available at: [Link]

-

Wang, X., et al. (2023). Visible Light-Induced Hydrosulfonylation of Terminal Alkyne with Sulfonyl Chloride via Collision Complex between Solvent and Substrate. The Journal of Organic Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-Fluoro-6-nitrobenzenesulfonyl Chloride. Available at: [Link]

-

PubChem. (n.d.). 2-fluoro-6-nitrobenzene-1-sulfonyl chloride. Available at: [Link]

-

Molbase. (n.d.). 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride. Available at: [Link]

-

LookChem. (2022). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

-

Porcheddu, A., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ResearchGate. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes [ouci.dntb.gov.ua]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

Strategic Catalyst Selection for 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride Coupling

Abstract

This application note provides a technical framework for optimizing coupling reactions involving 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (FNBSC) . Due to the "dual-ortho" substitution pattern—featuring a steric nitro group and an electron-withdrawing fluoro group—this substrate presents a unique paradox: it is electronically hyper-active yet sterically encumbered. This guide details catalyst selection for two distinct reaction pathways: Nucleophilic Sulfonylation (S-N bond formation) and Desulfitative Cross-Coupling (C-C bond formation), providing validated protocols and mechanistic insights for drug discovery applications.

The Substrate Paradox: Electronic Activation vs. Steric Shielding

The reactivity of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is defined by the competition between inductive activation and steric hindrance.

-

Electronic Activation: The

and -

Steric Shielding: The ortho-nitro group creates a physical barrier (steric wall) that impedes the trajectory of incoming nucleophiles, particularly bulky amines.

Implication for Catalyst Selection: Standard bases (e.g., TEA, DIPEA) often fail to drive the reaction to completion because they act primarily as proton scavengers rather than nucleophilic activators. Successful coupling requires Nucleophilic Catalysis (to form a reactive intermediate) or Transition Metal Catalysis (for desulfitative pathways).

Figure 1: Reactivity & Decision Matrix

Caption: Decision matrix for catalyst selection based on the target bond formation (S-N vs. C-C).

Pathway A: Nucleophilic Sulfonylation (S-N Bond Formation)

This is the standard pathway for synthesizing sulfonamide-based inhibitors (e.g., Bcl-2 family inhibitors).

Catalyst Selection: The DMAP Advantage

For sterically hindered sulfonyl chlorides, 4-Dimethylaminopyridine (DMAP) is the catalyst of choice over simple tertiary amines.

-

Mechanism: DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium salt. This intermediate is less sterically hindered than the starting chloride and more electrophilic, facilitating rapid attack by the amine nucleophile.

-

Alternative: N-Methylimidazole (NMI) can be used if DMAP removal is difficult, as NMI salts are often liquid and easier to wash out.

Protocol 1: DMAP-Catalyzed Sulfonylation of FNBSC

Objective: Coupling FNBSC with a secondary amine (e.g., piperidine derivative).

Reagents:

-

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)[1]

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Amine Solution: Dissolve the Amine (1.1 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (

concentration relative to amine). Cool to -

Addition: Dissolve FNBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Note: Slow addition prevents localized heating, which can trigger hydrolysis or decomposition of the labile sulfonyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check TLC or LC-MS. The intermediate sulfonyl pyridinium species may be visible transiently.

-

-

Workup: Dilute with DCM. Wash sequentially with:

-

0.5 M HCl (to remove DMAP and excess amine).

-

Sat.

(to remove hydrolyzed sulfonic acid byproduct). -

Brine.[1]

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: If the amine is extremely unreactive (e.g., an aniline), increase DMAP to 0.5 equiv or perform the reaction in Pyridine as the solvent.

Pathway B: Desulfitative Cross-Coupling (C-C Bond Formation)

Recent advances allow sulfonyl chlorides to act as arylating agents via the extrusion of

Catalyst Selection: Palladium(II) Systems

The reaction proceeds via oxidative addition of Pd into the S-Cl bond, followed by

-

Primary Catalyst:

or -

Ligand: Often ligand-free or simple phosphines, but oxidative additives are crucial.

-

Additives: Silver salts (

) or Copper salts are often required to facilitate the desulfitation step.

Protocol 2: Pd-Catalyzed Desulfitative Arylation

Objective: Coupling FNBSC with a heterocycle (e.g., thiophene or furan) or an acrylate (Heck-type).

Reagents:

-

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (1.2 equiv)

-

Coupling Partner (e.g., Butyl acrylate) (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

or -

Solvent: 1,4-Dioxane or DMF

Step-by-Step Procedure:

-

Setup: Charge a pressure tube or sealed vial with

, Base, and the Coupling Partner. -

Addition: Add FNBSC and solvent.

-

Degassing: Sparge the solution with Argon for 10 minutes.

-

Heating: Seal the vessel and heat to 100–120°C .

-

Mechanistic Insight: High temperature is required to force the extrusion of

gas.

-

-

Reaction Time: 12–24 hours.

-

Workup: Filter through a Celite pad to remove metal salts. Concentrate and purify via column chromatography.[1][3]

Troubleshooting & Data Summary

Common Failure Modes

| Issue | Cause | Corrective Action |

| Hydrolysis (Sulfonic Acid formation) | Wet solvent or slow nucleophilic attack. | Use anhydrous DCM.[1][4] Increase DMAP load. Ensure |

| No Reaction (Recovered SM) | Steric bulk of 2-F/6-NO2 blocking approach. | Switch from TEA to Pyridine (solvent). Heat to 40°C. |

| Desulfonylation (in Sulfonamide synthesis) | Overheating with metal contaminants. | Keep temp < 40°C. Avoid Pd/Cu traces in glassware. |

| Darkening/Decomposition | Nitro group reduction or polymerization. | Avoid strong reducing agents (e.g., |

Figure 2: Mechanistic Pathway (Nucleophilic Catalysis)

Caption: The catalytic cycle of DMAP. The formation of the N-sulfonylpyridinium salt overcomes the steric barrier of the ortho-nitro group.

References

-

BenchChem. (2025).[1] Protocol 2: Optimized Protocol for Sterically Hindered Nucleophiles.[4] Retrieved from

-

Deng, R., et al. (2014). Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones.[5][6] Catalysis Science & Technology.[5] Retrieved from

-

Loughney, D. A., et al. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[7] Chemistry - A European Journal.[8] Retrieved from

-

RSC Advances. (2011). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.[9] Journal of the Chemical Society B. Retrieved from

- Vertex AI Search. (2025). Consolidated search results on 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride properties and reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as the coupling partners - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]

- 9. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Leveraging 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride in Advanced Solid-Phase Synthesis

Introduction: A Multifaceted Tool for Solid-Phase Chemistry

In the landscape of solid-phase organic synthesis (SPOS), the choice of linker and immobilization strategy is paramount to the success of a project. 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, hereafter referred to as FNS-Cl, has emerged as a versatile and powerful reagent for researchers in drug discovery and combinatorial chemistry. Its unique trifunctional nature—a highly reactive sulfonyl chloride, an electron-withdrawing nitro group, and a labile fluorine atom—provides a robust platform for both the stable anchoring of molecules and their subsequent functionalization and traceless release.

The core utility of FNS-Cl lies in its ability to react readily with primary and secondary amines to form stable sulfonamides, effectively anchoring them to a solid support.[1][2] Beyond simple immobilization, the true elegance of this reagent is revealed in its capacity to act as a traceless linker. The ortho-nitro and fluoro substituents work in concert to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of molecular diversity directly onto the linker, followed by a cleavage step that leaves no residual linker atoms on the final product. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind each step.

Core Application I: Immobilization of Amines for Solid-Phase Synthesis

The foundational application of FNS-Cl is the covalent attachment of amine-functionalized starting materials to a solid support. The high reactivity of the sulfonyl chloride group ensures efficient coupling with resin-bound amines, forming a sulfonamide linkage that is stable to a wide range of reaction conditions commonly employed in SPOS.

Causality of Experimental Design:

-

Resin Choice: An aminomethyl-functionalized resin (e.g., aminomethylated polystyrene) is the standard choice as it provides the primary amine nucleophile required for the initial coupling.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or pyridine, is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the sulfonylation reaction, driving the equilibrium towards product formation and preventing acid-mediated side reactions.[1]

-

Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are chosen for their ability to swell the polystyrene resin, ensuring that the reactive sites are accessible to the reagents in the solution phase.

Experimental Protocol: Resin Functionalization with FNS-Cl

-

Resin Preparation: Swell aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Reagent Solution Preparation: In a separate vial, dissolve 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (FNS-Cl) (1.5 eq, 1.5 mmol, 359 mg) in DCM (5 mL).

-

Coupling Reaction: Drain the solvent from the swollen resin. Add the FNS-Cl solution to the resin, followed by DIPEA (3.0 eq, 3.0 mmol, 522 µL).

-

Agitation: Agitate the reaction mixture at room temperature for 4 hours using a shaker or overhead stirrer.

-